molecular formula C₈H₈D₃NO₃ B1140433 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 CAS No. 922727-41-1

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Cat. No. B1140433
M. Wt: 172.2
InChI Key:
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Patent
US04758579

Procedure details

4.8 g (28 mmol) of 3,4-dimethoxy-2-methylpyridine 1-oxide are metered into 25 ml of acetic anhydride at 85° C. in the course of one hour, the mixture is stirred at the same temperature for one hour and concentrated completely in vacuo. The brown oily residue is distilled in a bulb tube still under 1 Pa. 5.3 g (90% of theory) of 2-acetoxymethyl-3,4-dimethoxypyridine are obtained; b.p. 125°-130° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:12])=[N+:5]([O-])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:12][C:4]1[C:3]([O:2][CH3:1])=[C:8]([O:9][CH3:10])[CH:7]=[CH:6][N:5]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC=1C(=[N+](C=CC1OC)[O-])C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated completely in vacuo
DISTILLATION
Type
DISTILLATION
Details
The brown oily residue is distilled in a bulb tube still under 1 Pa

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.